CC-115 is a triazole-containing compound classified as a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). [, ] It has emerged as a subject of interest in scientific research for its potential anticancer properties. [, ] CC-115 acts by binding to and inhibiting the activity of DNA-PK and both raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2). [] Notably, CC-115 also demonstrates an inhibitory effect on kinase suppressor of morphogenesis in genitalia 1 (SMG1), a crucial regulator of the nonsense-mediated mRNA decay (NMD) RNA degradation mechanism. [] This multi-target inhibition distinguishes CC-115 from selective kinase inhibitors, potentially offering broader therapeutic applications. [, ]
Structural Optimization: Further exploration of CC-115's SAR can lead to the development of more potent and selective analogs with improved pharmacokinetic profiles. []
Biomarker Identification: Identifying specific biomarkers that predict response to CC-115 will enable its precision use in personalized medicine approaches. [, ]
Clinical Development: Continued clinical trials are essential to validate CC-115's efficacy and safety profile in human patients, paving the way for its potential translation into clinical practice. [, , , , ]
Combination Therapies: Investigating the synergistic potential of CC-115 in combination with other therapeutic agents, such as chemotherapy or radiotherapy, can lead to more effective treatment strategies. [, , , , ]
CC-115 is a novel triazole-containing compound that functions as a dual inhibitor of the mammalian target of rapamycin and DNA-dependent protein kinase. It is currently undergoing clinical trials for its potential use in cancer therapy, particularly targeting solid tumors resistant to conventional treatments. The compound has shown promise in inducing cell death through mechanisms such as pyroptosis, which is a form of programmed cell death associated with inflammation and tumor suppression .
CC-115 is classified as an antitumor agent due to its ability to inhibit critical pathways involved in cancer cell survival and proliferation. Specifically, it targets the mechanistic target of rapamycin (mTOR) pathway and DNA-dependent protein kinase (DNA-PK), both of which are vital for cellular growth and DNA repair mechanisms .
The synthesis of CC-115 involves several chemical reactions typical for triazole compounds. While specific synthetic routes may vary, they generally include the formation of the triazole ring through cycloaddition reactions, followed by modifications to introduce functional groups that enhance its pharmacological properties.
Synthesis typically employs techniques such as:
Detailed protocols for synthesis are often proprietary and may vary between research labs.
The molecular structure of CC-115 features a triazole ring, which is essential for its biological activity. The specific arrangement of atoms within the molecule allows it to effectively interact with its biological targets.
Key structural data includes:
CC-115 participates in various chemical reactions that contribute to its mechanism of action. Notably, it can induce apoptosis and pyroptosis in tumor cells by modulating signaling pathways related to cell survival.
Key reactions include:
CC-115 exerts its antitumor effects primarily through two mechanisms:
In vitro studies have demonstrated that CC-115 effectively reduces cell viability in various cancer cell lines, including lung adenocarcinoma and melanoma, highlighting its potential as a therapeutic agent .
CC-115 is typically characterized by:
Key chemical properties include:
Relevant analyses often involve evaluating these properties through standard assays and stability tests.
CC-115 has significant potential applications in oncology, particularly in:
Its dual action as an inhibitor makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing treatments against solid tumors .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3